molecular formula C14H17NO2 B14313458 Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester CAS No. 116491-54-4

Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester

Cat. No.: B14313458
CAS No.: 116491-54-4
M. Wt: 231.29 g/mol
InChI Key: XPVRZUMPSCNLGV-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester is an organic compound with a unique structure that combines a carbamate group with a phenyl ring substituted with a hexynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester typically involves the reaction of 2-(1-hexynyl)phenylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenylamine, which can then interact with biological targets. The hexynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, methyl ester
  • Phenyl carbamate

Uniqueness

Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester is unique due to the presence of the hexynyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

116491-54-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl N-(2-hex-1-ynylphenyl)carbamate

InChI

InChI=1S/C14H17NO2/c1-3-4-5-6-9-12-10-7-8-11-13(12)15-14(16)17-2/h7-8,10-11H,3-5H2,1-2H3,(H,15,16)

InChI Key

XPVRZUMPSCNLGV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1NC(=O)OC

Origin of Product

United States

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